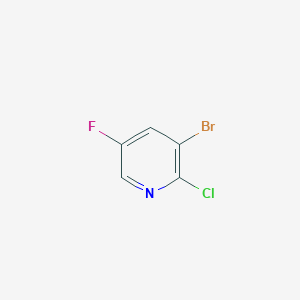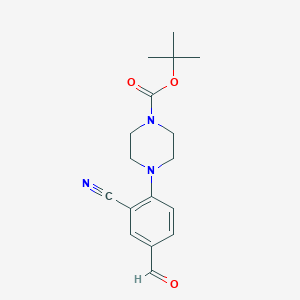
3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative known for its unique chemical properties and potential applications in various fields. The presence of difluoromethyl groups and a nitro group on the pyrazole ring imparts significant stability, lipophilicity, and reactivity to the compound, making it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of CF2H groups to the pyrazole ring .
Industrial Production Methods
Industrial production of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3,5-bis(difluoromethyl)-4-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with target enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)-4-nitro-1H-pyrazole: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole is unique due to the presence of both difluoromethyl and nitro groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N3O2/c6-4(7)1-3(12(13)14)2(5(8)9)11-10-1/h4-5H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVROPTVDHBPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)F)C(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)





![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)



![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)
